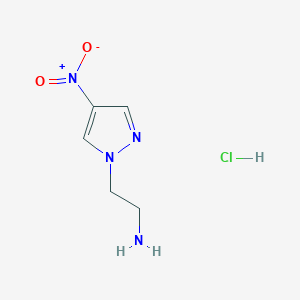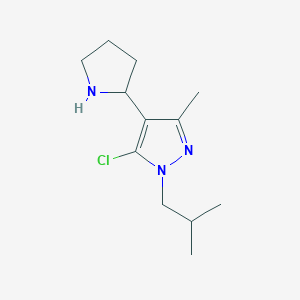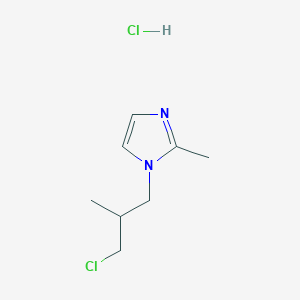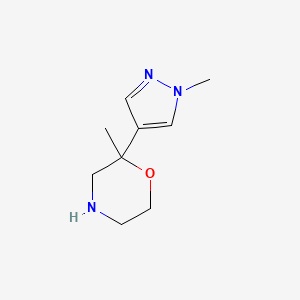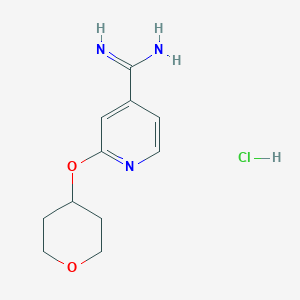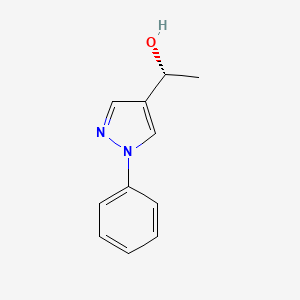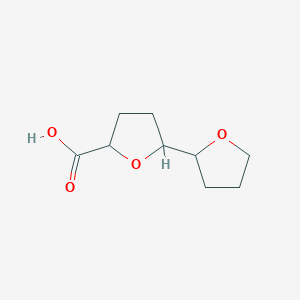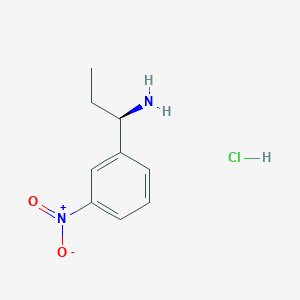
(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, also known as NPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral amine, meaning that it exists in two mirror-image forms, with only one form being biologically active. NPA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride involves its binding to the active site of MAO, where it inhibits the enzyme's ability to metabolize neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on neuronal activity and behavior.
Effets Biochimiques Et Physiologiques
(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, changes in enzyme activity, and alterations in gene expression. These effects make (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride a valuable tool for studying various cellular processes and for developing new treatments for neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride in lab experiments is its potency as an inhibitor of MAO, which allows for precise control over the levels of neurotransmitters in the brain. However, one limitation of using (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride is its potential toxicity, which can make it difficult to use in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, including the development of new inhibitors of MAO based on its chemical structure, the exploration of its effects on other cellular processes, and the investigation of its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
In conclusion, (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, or (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, is a valuable tool for studying various cellular processes and has a range of potential applications in scientific research. Its potent inhibitory effects on MAO make it a valuable tool for studying neurotransmitter function and for developing new treatments for neurological and psychiatric disorders. However, its potential toxicity and limitations in certain experimental contexts must be taken into account when using it in lab experiments.
Applications De Recherche Scientifique
(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride has been used in a variety of scientific research applications, including studies of neurotransmitter function, enzyme activity, and protein-protein interactions. One of the most notable applications of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride is in the study of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride has been found to be a potent inhibitor of MAO, making it a valuable tool for studying the function of this enzyme.
Propriétés
IUPAC Name |
(1R)-1-(3-nitrophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHSTOUMBJFNC-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



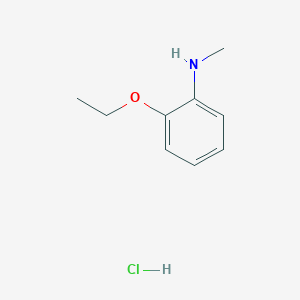
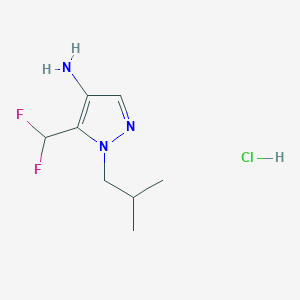
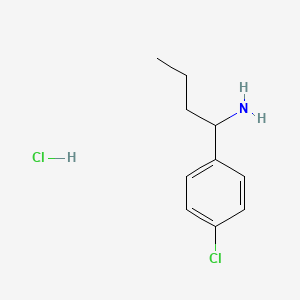
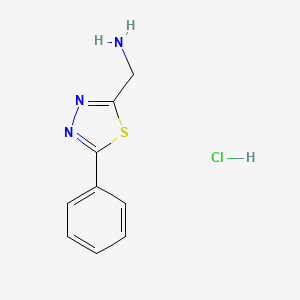
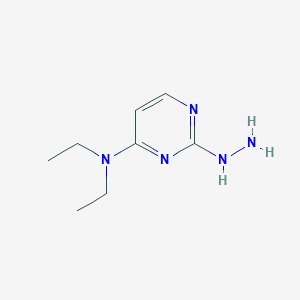
![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)
